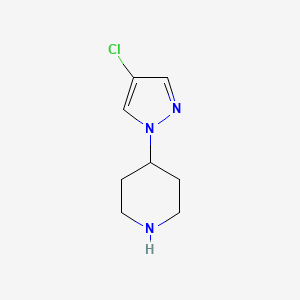

4-(4-chloro-1H-pyrazol-1-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-(4-chloropyrazol-1-yl)piperidine |

InChI |

InChI=1S/C8H12ClN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 |

InChI Key |

QIVLZAHUIMYJEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Cl |

Origin of Product |

United States |

Substitution on the Pyrazole Ring:

Research on pyrazole (B372694) derivatives has consistently shown that substitution on the pyrazole ring is a critical determinant of biological activity. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a para-substituted phenyl ring at the 5-position of the pyrazole was found to be crucial for potent antagonist activity. Furthermore, studies on pyrazoline derivatives as tyrosine kinase inhibitors have highlighted the importance of the substituents on the pyrazole ring for their inhibitory action. nih.gov

Design Principle: Modifications at the C4 position of the pyrazole ring, currently occupied by a chlorine atom, could significantly impact activity. Exploration of different halogen substitutions (e.g., F, Br, I) or the introduction of small alkyl or cyano groups could modulate electronic properties and steric interactions, leading to altered binding affinity or selectivity.

Substitution on the Piperidine Ring:

The piperidine (B6355638) ring serves as a versatile scaffold that can be modified to fine-tune the physicochemical properties and biological activity of a molecule. In the development of inhibitors for protein kinase B (PKB), optimization of lipophilic substituents on a 4-aminopiperidine (B84694) core was shown to be critical for achieving high potency and selectivity. nih.gov Varying the linker between the piperidine and a lipophilic group identified carboxamides as potent and orally bioavailable inhibitors. nih.gov

Design Principle: The nitrogen of the piperidine ring is a key point for modification. Acylation, alkylation, or sulfonylation of the piperidine nitrogen can introduce a variety of functional groups that can probe for additional binding interactions or improve pharmacokinetic properties such as solubility and metabolic stability. For example, the introduction of a larger, more complex substituent could enhance binding affinity through interactions with a nearby hydrophobic pocket in the target protein.

Bioisosteric Replacements:

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a common strategy in drug design. Studies on pyrazole-containing compounds have explored the replacement of the pyrazole (B372694) core with other five-membered heterocycles like thiazoles, triazoles, and imidazoles to modulate biological activity.

Design Principle: The 4-chloropyrazole moiety could be replaced with other substituted five-membered heterocycles to explore different interaction patterns and potentially improve properties like metabolic stability. Similarly, the piperidine (B6355638) ring could be replaced by other saturated heterocycles such as pyrrolidine, morpholine, or piperazine (B1678402) to alter the geometry and basicity of the molecule.

Summary of Design Principles

| Design Principle | Rationale | Example Modification |

| Pyrazole C4 Substitution | Modulate electronic and steric properties to enhance binding affinity and selectivity. | Replace chlorine with other halogens, alkyl, or cyano groups. |

| Piperidine N1 Substitution | Introduce new interaction points and improve pharmacokinetic properties. | Acylation, alkylation, or sulfonylation with various functional groups. |

| Bioisosteric Replacement of Pyrazole | Explore alternative interaction patterns and improve metabolic stability. | Replace 4-chloropyrazole with substituted thiazole, triazole, or imidazole. |

| Bioisosteric Replacement of Piperidine | Alter scaffold geometry and basicity. | Replace piperidine with pyrrolidine, morpholine, or piperazine. |

Theoretical and Computational Investigations of 4 4 Chloro 1h Pyrazol 1 Yl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ufrj.br It is widely employed to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state on the potential energy surface. nih.gov For this purpose, various functionals, such as B3LYP, are combined with basis sets like 6-31G(d) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency. nih.govresearchgate.netjcsp.org.pk

In the case of 4-(4-chloro-1H-pyrazol-1-yl)piperidine, a DFT study would optimize the bond lengths, bond angles, and dihedral angles of the entire molecule. This includes the planar pyrazole (B372694) ring and the typically chair-like conformation of the piperidine (B6355638) ring. The calculations confirm that the optimized structure represents a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

While specific DFT data for the complete this compound molecule is not available in published literature, experimental crystal structure data for the parent 4-chloro-1H-pyrazole moiety provides a reference for the geometry of the pyrazole portion of the molecule. nih.gov The low-temperature crystal structure reveals C–N bond lengths of 1.335 (2) Å, 1.334 (2) Å, and 1.334 (2) Å. nih.gov DFT calculations would be expected to yield geometric parameters in close agreement with such experimental data.

Table 1: Selected Experimental Bond Lengths for the 4-chloro-1H-pyrazole Moiety This data is based on the crystal structure of 4-chloro-1H-pyrazole and serves as a reference for the pyrazole ring in the target compound.

| Bond | Bond Length (Å) | Source |

| C1–N1 | 1.335 (2) | nih.gov |

| C3–N2 | 1.334 (2) | nih.gov |

| C4–N3 | 1.334 (2) | nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. icm.edu.pl

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.orgicm.edu.pl A large HOMO-LUMO gap indicates high stability and low reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. icm.edu.pl Conversely, a small energy gap suggests that a molecule is more reactive. nih.gov

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the electron density of the HOMO and LUMO would be distributed across the conjugated π-system of the chloropyrazole ring. icm.edu.pl From the HOMO and LUMO energy values, key global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. icm.edu.plnih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis This table defines theoretical parameters that would be calculated from HOMO and LUMO energies to predict reactivity.

| Parameter | Formula | Description | Source |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. | icm.edu.pl |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | icm.edu.pl |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | icm.edu.pl |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | icm.edu.pl |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | icm.edu.pl |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. | icm.edu.pl |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral or zero potential.

For this compound, an MEP analysis would likely show negative potential concentrated around the nitrogen atom at position 2 of the pyrazole ring and the electronegative chlorine atom, identifying these as potential sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the piperidine ring, particularly any N-H proton if present in a protonated state. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these interactions. researchgate.net This method is used to understand hyperconjugation, charge transfer, and the nature of chemical bonds within a molecule. ufrj.brresearchgate.net

In an NBO analysis of this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen and chlorine atoms into antibonding orbitals. The stabilization energy, E(2), associated with these interactions indicates their significance. A higher E(2) value implies a stronger interaction between the donor and acceptor orbitals. This analysis would provide deep insight into the electronic communication between the pyrazole and piperidine rings.

Conformational Analysis through Computational Methods

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods designed to study the conformational landscape and dynamic behavior of molecules, especially larger, flexible systems. sigmaaldrich.comnih.gov

Molecular Mechanics (MM) uses classical physics principles to calculate the potential energy of a molecule as a function of its geometry. It is a computationally less expensive method used to perform conformational searches, identifying stable low-energy conformers. For the piperidine ring, MM would explore various conformations such as the stable chair form and higher-energy boat and twist-boat forms.

Molecular Dynamics (MD) Simulations model the physical movement of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation provides a trajectory of how the molecule's conformation evolves, offering insights into its flexibility, stability, and interactions with its environment (e.g., a solvent). nih.gov For this compound, MD simulations could reveal the stability of the piperidine chair conformation, the rotational dynamics around the C-N bond connecting the two rings, and how intermolecular forces influence its structure in a condensed phase. Such simulations have been effectively used to explore the binding modes and stability of other pyrazole derivatives. nih.govresearchgate.net

Potential Energy Surface Scans for Conformational Isomers

The conformational landscape of piperidine-containing pyrazole derivatives is crucial for understanding their interaction with biological targets. While direct potential energy surface (PES) scans for this compound are not extensively documented in the available literature, computational analyses of structurally related compounds provide significant insights into its likely conformational properties.

Furthermore, computational studies on constrained analogues, where rotational freedom is limited by introducing chemical bridges, have shown that there can be significant energy barriers to the rotation of the aryl rings. nih.gov For one such bridged compound, an energy barrier of approximately 20 kcal/mol for the rotation of the two aryl rings was calculated, a value later supported by NMR studies which determined a barrier of about 18 kcal/mol. nih.gov This suggests that while flexible, certain conformations are significantly more stable and that the molecule may not freely rotate between all possible states at physiological temperatures. The crystal structure of the 4-chloro-1H-pyrazole moiety itself shows a planar, hydrogen-bonded trimeric assembly in the solid state, which provides a foundational understanding of the geometry of this key component. nih.govresearchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinity

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in elucidating potential biological targets and understanding binding mechanisms at the molecular level.

Pyrazole and piperidine scaffolds are common in molecules designed to interact with a variety of protein kinases, which are crucial regulators of cell signaling and frequent targets in drug discovery. Docking studies of pyrazole derivatives against several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), have been performed. nih.gov These studies revealed that pyrazole-containing ligands can fit deeply into the ATP-binding pocket of these enzymes. nih.gov For instance, certain pyrazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, indicating strong potential inhibitory activity. nih.gov

Similarly, in the context of cancer therapy, novel 4,5-dihydropyrazole derivatives have been docked into the active site of the BRAF(V600E) mutant kinase, a key driver in many melanomas. nih.gov These simulations helped to determine the probable binding model and provided a structural basis for the observed inhibitory activity, guiding the design of more potent inhibitors. nih.gov Other research has focused on docking 1H-pyrazole-1-carbothioamide derivatives into the Epidermal Growth Factor Receptor (EGFR) kinase active site to predict interactions and identify structural features necessary for biological activity. nih.gov The insights from these docking studies are summarized in the table below.

| Ligand Class | Protein Target | Key Findings |

| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Ligands docked deeply into the binding pocket, showing low binding energies and potential as inhibitors. nih.gov |

| 4,5-Dihydropyrazole derivatives | BRAF(V600E) | Determined probable binding models, aiding in the design of new agents with potent inhibitory activity. nih.gov |

| 1H-Pyrazole-1-carbothioamide derivatives | EGFR Kinase | Predicted interactions in the active site and identified essential structural features for activity. nih.gov |

| Piperidine fused pyrazolone (B3327878) derivatives | Bacterial protein targets | Utilized molecular electrostatic potential maps to explore reactive sites prior to docking to study inhibition. iajpr.com |

This table summarizes findings from molecular docking studies on pyrazole and piperidine derivatives against various biological macromolecules.

Ligand-Protein Interaction Profiling and Hot Spot Identification

Beyond predicting binding poses, computational methods are used to profile the specific interactions between a ligand and a protein, identifying "hot spots" or key residues that contribute most significantly to binding affinity. For pyrazole-piperidine compounds, this involves analyzing hydrogen bonds, hydrophobic interactions, and electrostatic contributions.

Studies on piperidine fused pyrazolone derivatives have utilized molecular electrostatic potential (MEP) maps to explore reactive sites on the ligand itself, which can then be matched with complementary regions in a protein's active site during docking simulations. iajpr.com This approach helps in understanding the electrostatic contributions to binding. iajpr.com Docking simulations of pyrazole derivatives into various protein kinases have consistently shown the formation of key hydrogen bonds with backbone atoms in the hinge region of the kinase domain, a critical interaction for many kinase inhibitors. nih.gov

In the case of the CB1 cannabinoid receptor antagonist SR141716, a more complex pyrazole-piperidine, computational models propose that specific regions of the molecule are responsible for its antagonist activity. nih.gov For example, the C5 aromatic ring occupies a unique space within the binding pocket that is thought to confer antagonism, while the substituent at the C3 position may determine whether the compound acts as a neutral antagonist or an inverse agonist, depending on its specific interactions with the receptor. nih.gov This detailed interaction profiling allows for the rational design of new molecules with tailored pharmacological effects by modifying specific functional groups to optimize interactions with identified hot spots.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For classes of compounds including this compound, QSAR models serve as powerful predictive tools in the drug discovery process. nih.gov

Numerous QSAR studies have been successfully conducted on pyrazole and piperidine derivatives to predict their activity against various biological targets. For example, both 2D and 3D-QSAR models have been developed for pyrazole derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. These models demonstrated high statistical reliability and predictive power, correlating well with molecular docking results. In another study, 3D-QSAR models (CoMFA and CoMSIA) were generated for a series of pyrazole derivatives to understand their structure-activity relationships as RET kinase inhibitors, which led to the successful design of new, more potent compounds. nih.gov

Furthermore, 2D-QSAR models have been established for pyrazole derivatives against a panel of cancer cell lines, adhering to strict validation criteria to ensure their predictive accuracy. nih.gov Similarly, QSAR models have been proposed for predicting the toxicity of piperidine derivatives against the mosquito Aedes aegypti, demonstrating that this approach is applicable not only to therapeutic activity but also to toxicology. nih.gov These models are typically validated internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds) to ensure their robustness and predictive ability. nih.gov

| QSAR Model Type | Compound Class | Target/Activity | Key Outcome |

| 2D and 3D-QSAR | Pyrazole derivatives | Acetylcholinesterase Inhibition | Developed statistically robust models for designing potent inhibitors. |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrazole derivatives | RET Kinase Inhibition | Generated predictive models that guided the design of novel, highly active compounds. nih.gov |

| 2D-QSAR | Pyrazole derivatives | Anticancer Activity | Created validated models to predict pIC50 values against various cancer cell lines. nih.gov |

| 2D-QSAR | Piperidine derivatives | Toxicity against Aedes aegypti | Developed predictive models for toxicity, useful for designing safer compounds. nih.gov |

This table presents examples of predictive QSAR models developed for pyrazole and piperidine derivatives.

Molecular Descriptor Generation and Feature Selection

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of a molecule's physicochemical properties, such as its topology, geometry, and electronic nature. A crucial step in building a robust QSAR model is the generation of a diverse set of descriptors and the subsequent selection of the most relevant ones (features) that correlate with biological activity. nih.gov

For pyrazole and piperidine derivatives, a wide range of descriptors are typically calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings. youtube.com

Topological descriptors: These describe the connectivity of atoms, such as the Wiener index, Kappa indices, and topological charge indices (GGI4, JGI1). youtube.comchemrevlett.com

Geometrical (3D) descriptors: Molecular volume, surface area, and radius of gyration. youtube.com

Electrostatic and Quantum-Chemical descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO/LUMO). ufrj.brresearchgate.net

Physicochemical descriptors: LogP (octanol-water partition coefficient), which relates to lipophilicity. chemrevlett.com

Given that thousands of descriptors can be calculated for a single molecule, feature selection techniques are essential to avoid overfitting and to create simpler, more interpretable models. nih.gov Common methods used in QSAR studies include genetic algorithms (GA), stepwise multiple linear regression (SW-MLR), and partial least squares (PLS). nih.gov For instance, a genetic algorithm-based multiple linear regression (GA-MLR) approach identified the significance of molecular volume and the number of multiple bonds in predicting the acetylcholinesterase inhibitory activity of pyrazole derivatives. In another study on HCV inhibitors, descriptors related to topological charge, lipophilicity (XlogP), and molecular surface area were found to be critical for determining biological activity. chemrevlett.com This process of descriptor generation and feature selection is fundamental to building predictive QSAR models that can guide the design of new chemical entities. nih.gov

Molecular Pharmacology and Biological Target Identification of 4 4 Chloro 1h Pyrazol 1 Yl Piperidine

Investigation of Mechanism of Action at the Molecular Level

Elucidating the mechanism of action of a compound at the molecular level is fundamental to understanding its potential therapeutic applications and liabilities. This typically involves a series of targeted assays to identify interactions with specific proteins or pathways.

Enzymatic Inhibition Studies (e.g., Kinases, Hydrolases)

The pyrazole (B372694) scaffold is a well-established core structure in the design of various enzyme inhibitors, particularly kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, a primary step in characterizing 4-(4-chloro-1H-pyrazol-1-yl)piperidine would be to screen it against a panel of kinases.

Research on related pyrazole derivatives has demonstrated significant inhibitory activity against various kinases. For instance, derivatives of 1H-pyrazole-3-carboxamide have shown potent inhibition of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), which are targets in acute myeloid leukemia. mdpi.com Another study highlighted a pyrazole derivative as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is involved in neurodegenerative diseases. nih.gov

While no direct enzymatic inhibition data for this compound is available, its structural components suggest potential interactions. The chloropyrazole moiety, for example, has been incorporated into larger molecules to improve pharmacokinetic properties and has been part of compounds showing potent inhibition of the insulin-like growth factor-1 receptor (IGF-1R) kinase. acs.org

A comprehensive enzymatic inhibition study for this compound would involve:

Broad Kinase Panel Screening: Testing the compound against a large, diverse panel of human kinases to identify potential primary targets.

IC50 Determination: For any identified "hits," determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Mechanism of Inhibition Studies: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

The following table illustrates hypothetical data that could be generated from such studies, based on findings for related compounds.

Table 1: Hypothetical Enzymatic Inhibition Profile for this compound and Related Compounds

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported | N/A |

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | FLT3 | Kinase Activity Assay | 0.089 | mdpi.com |

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | CDK2 | Kinase Activity Assay | 0.719 | mdpi.com |

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | CDK4 | Kinase Activity Assay | 0.770 | mdpi.com |

| BMS-695735 (contains a chloropyrazole moiety) | IGF-1R | Biochemical Assay | Potent Inhibition (Specific value not detailed in abstract) | acs.org |

Receptor Binding and Allosteric Modulation Assays

The piperidine (B6355638) ring is a common structural motif in ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors. Therefore, it is plausible that this compound could exhibit affinity for one or more receptor types.

Studies on pyrazole-piperidine derivatives have revealed interactions with cannabinoid and muscarinic acetylcholine (B1216132) receptors. For example, a series of pyrazol-4-yl-pyridine compounds were identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4. nih.gov

A standard approach to investigate receptor binding would involve:

Radioligand Binding Assays: Using a panel of radiolabeled ligands for various receptors to determine if this compound can displace them, indicating binding affinity.

Functional Assays: For any identified binding interactions, functional assays (e.g., measuring second messenger levels like cAMP) would be conducted to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

The table below presents hypothetical receptor binding data.

Table 2: Hypothetical Receptor Binding Profile for this compound and Related Compounds

| Compound | Receptor Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

| Pyrazol-4-yl-pyridine derivatives (e.g., compound 12) | Muscarinic Acetylcholine Receptor M4 | Radioligand Binding | pKB ~6.3-6.5 | Positive Allosteric Modulator (PAM) | nih.gov |

Ion Channel Modulation Studies

Ion channels are another important class of drug targets. nih.gov The modulation of ion channel activity can have profound physiological effects. High-throughput screening methods are available to assess the activity of compounds on a wide range of ion channels. nih.govaurorabiomed.com

Given the presence of the piperidine and pyrazole moieties, which are found in some ion channel modulators, it would be prudent to screen this compound against a panel of ion channels, including sodium, potassium, and calcium channels. To date, there is no publicly available information on the ion channel modulation activity of this specific compound.

Biological Screening in Preclinical In Vitro Systems

Following the identification of potential molecular targets, the biological activity of a compound is further investigated in cell-based systems to understand its effects in a more physiological context.

Cell-based Assays for Target Engagement

Cell-based assays are crucial for confirming that a compound can enter cells and interact with its intended target. These assays can measure downstream signaling events or directly visualize target engagement.

For instance, if enzymatic inhibition studies suggested that this compound inhibits a particular kinase, a subsequent cell-based assay would measure the phosphorylation of a known substrate of that kinase in cells treated with the compound. A reduction in substrate phosphorylation would indicate target engagement.

While no such data exists for this compound, a study on a complex derivative containing a chloropyrazole side chain, BMS-695735, demonstrated good cellular potency, implying effective target engagement of IGF-1R in a cellular context. acs.org

The following table provides a hypothetical example of data from a cell-based target engagement assay.

Table 3: Hypothetical Cell-based Target Engagement Data

| Compound | Cell Line | Assay Type | Endpoint Measured | Result (e.g., EC50) | Reference |

|---|---|---|---|---|---|

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

| BMS-695735 (contains a chloropyrazole moiety) | Tumor cell lines | Cellular Potency Assay | Inhibition of cell proliferation | Good cellular potency | acs.org |

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | MV4-11 (AML cell line) | Anti-proliferative Assay | Inhibition of cell growth | IC50: 1.22 nM | mdpi.com |

Functional Assays with Purified Proteins or Subcellular Fractions

Functional assays using purified proteins or subcellular fractions can provide more detailed information about the biochemical activity of a compound. These assays are often used to confirm the findings from initial screening and to further characterize the mechanism of action.

For example, if this compound were found to bind to a specific receptor in a membrane preparation, a functional assay using the same preparation could determine if this binding leads to G-protein activation or other downstream events. Similarly, if the compound is a suspected kinase inhibitor, assays with the purified kinase enzyme would be essential to confirm direct inhibition and determine the kinetics of this interaction. nih.gov

In a study of pyrazol-4-yl-pyridine derivatives, a [35S]-GTPγS accumulation binding assay was used with cell membranes expressing the M4 muscarinic receptor to confirm the positive allosteric modulator activity of the compounds. nih.gov

Antiviral Activity Assessments in vitro

Specific in vitro antiviral data for this compound is not available in the public domain. However, the broader class of pyrazole and piperidine derivatives has been investigated for antiviral properties. For instance, certain 1,4,4-trisubstituted piperidines have shown activity against coronaviruses, and other pyrazole derivatives have been evaluated against a range of RNA and DNA viruses. mdpi.comrsc.orgnih.gov Additionally, 4-(pyrazolyl)piperidine side chains have been incorporated into potent CCR5 antagonists with anti-HIV-1 activity. nih.gov Without direct testing of this compound, its specific antiviral profile remains uncharacterized.

In Vivo Studies in Animal Models for Mechanistic Insights

Pharmacodynamic Marker Analysis for Target Modulation

No in vivo studies analyzing pharmacodynamic markers for target modulation of this compound were found. Research on related structures, such as pyrazol-4-yl-pyridine derivatives, has been conducted in the context of neuroscience targets, but this data is not directly applicable. nih.gov

Target Occupancy and Distribution Studies in Animal Tissues

There is no available information on the target occupancy and tissue distribution of this compound in animal models. Methodologies for such studies exist, for example in the evaluation of brain-penetrant pyrazol-4-yl-pyridine derivatives for neuroimaging, but have not been applied to this specific compound in published literature. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Elucidating the Impact of Substituent Variations on Target Binding and Activity

While no dedicated SAR studies for this compound were found, the impact of substituent variations on related pyrazole-piperidine scaffolds has been explored in different contexts. For example, research on pyrazole derivatives as cannabinoid receptor antagonists has highlighted the importance of substituents on the pyrazole and phenyl rings for potent activity. nih.gov In the context of antiviral research, modifications to the piperidine nitrogen and other positions have been shown to significantly affect potency and selectivity. mdpi.com These general SAR trends for related compound classes suggest that the 4-chloro substituent on the pyrazole ring of the target compound likely plays a significant role in its biological activity profile, though specific data is lacking.

Due to the absence of specific experimental data for this compound in the public domain, it is not possible to construct the requested detailed scientific article with the required data tables and in-depth analysis. While the broader classes of pyrazole and piperidine derivatives are of significant interest in medicinal chemistry with documented biological activities, this specific molecule remains largely uncharacterized in publicly accessible literature.

Pharmacophore Modeling and Derivation of Design Principles

The rational design of novel bioactive molecules targeting specific biological entities often begins with the identification of a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the compound this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by drawing inferences from related pyrazole-piperidine derivatives that have been studied for various therapeutic targets.

A comprehensive analysis of the structure-activity relationships (SAR) of analogous compounds allows for the derivation of key design principles. These principles guide the optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. While specific experimental data on the biological target of this compound is not detailed here, a generalized pharmacophore model can be proposed, highlighting the key chemical features that are likely crucial for its interactions with a biological target.

Pharmacophoric Features of this compound

| Pharmacophoric Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atoms of the pyrazole ring. | Formation of hydrogen bonds with hydrogen bond donor residues in a protein's binding pocket. |

| Hydrogen Bond Donor (HBD) | The N-H group of the piperidine ring (in its protonated state). | Interaction with hydrogen bond acceptor residues of the target. |

| Hydrophobic/Aromatic Region | The chlorophenyl-substituted pyrazole ring. | Engagement in hydrophobic or aromatic (π-π stacking) interactions with nonpolar or aromatic amino acid residues. |

| Halogen Bond Donor | The chlorine atom on the pyrazole ring. | Potential to form a halogen bond with a nucleophilic atom (e.g., oxygen or sulfur) in the binding site. |

| 3D-Scaffold | The piperidine ring. | Provides a rigid, three-dimensional structure that correctly orients the other pharmacophoric features in space for optimal interaction with the target. |

This hypothetical model suggests that the molecule possesses a well-defined set of features that can engage in a variety of non-covalent interactions, which are fundamental for ligand-receptor binding.

Derivation of Design Principles from Structure-Activity Relationship (SAR) Studies of Related Compounds

By examining SAR studies of various pyrazole-piperidine analogs, several design principles can be inferred for the optimization of compounds based on the this compound scaffold. These principles are often target-dependent, but general trends can be identified.

Advanced Applications in Chemical Biology Research

Development as Molecular Probes for Biological Target Elucidation

While specific, published examples detailing the use of 4-(4-chloro-1H-pyrazol-1-yl)piperidine as a molecular probe are not extensively documented, its structural components are hallmarks of scaffolds used for this purpose. Molecular probes are essential tools for identifying and characterizing protein targets and elucidating biological pathways. The pyrazole (B372694) nucleus is a core component of many compounds designed to interact with a wide range of biological targets, including enzymes and receptors. nih.govmdpi.com

The development of derivatives from the this compound scaffold could yield potent and selective molecular probes. For instance, by introducing reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups onto the piperidine (B6355638) or pyrazole ring, researchers can create tools for target identification via affinity-based protein profiling or photoaffinity labeling. The chlorinated pyrazole offers a site for chemical modification, allowing for the synthesis of a library of probe compounds. The piperidine moiety can influence solubility and cell permeability, which are critical properties for effective molecular probes in cellular assays. mdpi.com The general synthetic accessibility of pyrazole derivatives allows for the systematic modification needed to optimize a probe's affinity and selectivity for its intended biological target. nih.gov

Utility in Chemoinformatics and Chemical Database Curation

In the realm of chemoinformatics, precise and standardized data for every chemical entity is paramount for the curation of robust and searchable databases. This compound is cataloged in major chemical databases, which serves to organize the vast landscape of chemical information. Each entry includes a set of unique structural identifiers that ensure the compound can be unambiguously referenced in publications, patents, and regulatory documents.

These identifiers are crucial for data mining, computational modeling, and virtual screening efforts in drug discovery. For example, the InChIKey is a hashed version of the structure that allows for efficient searching across disparate databases. The SMILES notation provides a machine-readable line notation that can be used for computational analysis of structural similarity and substructure searching. The compound's classification within chemical taxonomies, such as those provided by ClassyFire and PubChem, places it in a hierarchical system based on its structural features (e.g., azacyclic compound, organochloride, heteroaromatic compound). drugbank.comuni.lu This systematic organization is fundamental to chemoinformatics, enabling researchers to identify trends, relationships, and potential biological activities among groups of related compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1251305-58-4 amadischem.comsigmaaldrich.cn |

| Molecular Formula | C₈H₁₂ClN₃ amadischem.com |

| Molecular Weight | 185.65 g/mol amadischem.com |

| InChI Key | QIVLZAHUIMYJEM-UHFFFAOYSA-N amadischem.com |

| SMILES | ClC1=CN(C2CCNCC2)N=C1 amadischem.com |

| PubChem CID | 61685214 amadischem.com |

Contribution to Scaffold Diversity in Medicinal Chemistry Research

The concept of scaffold diversity is central to medicinal chemistry, as it provides the foundation for creating novel molecules with a wide range of biological activities. The this compound structure is an exemplary contributor to this diversity. The pyrazole ring itself is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, highlighting its therapeutic potential. nih.govnih.gov Similarly, the piperidine ring is one of the most prevalent heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties and to serve as a versatile anchor for various substituents. mdpi.com

The fusion of these two scaffolds into a single entity creates a unique three-dimensional chemical space for exploration. Medicinal chemists can leverage this core structure to generate large libraries of derivatives through several common strategies:

Substitution on the Piperidine Ring: The nitrogen atom of the piperidine can be functionalized to introduce a wide array of chemical groups, altering the molecule's polarity, basicity, and steric profile.

Modification of the Pyrazole Ring: While this specific compound has a chlorine atom at the 4-position, other positions on the pyrazole ring can be substituted to fine-tune electronic properties and target interactions.

Annulation to Form Fused Systems: The core scaffold can be used as a starting material to build more complex, fused heterocyclic systems, such as pyrazolopyrimidines, which are known to possess significant biological activity. nih.gov

Research into related structures, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives, has demonstrated potent and broad-spectrum antitumor activity, underscoring the value of the chlorinated pyrazole motif in developing therapeutic agents. researchgate.net The development of multi-component reactions for synthesizing pyrazole derivatives further enhances the ability to rapidly generate structural diversity for biological screening. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole |

| Celecoxib |

| Rimonabant |

| Biotin |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(4-chloro-1H-pyrazol-1-yl)piperidine and its Analogs

The this compound scaffold has been established as a significant structural motif in medicinal chemistry. Academic research has consistently highlighted the value of combining the pyrazole (B372694) and piperidine (B6355638) rings to generate compounds with diverse biological activities. The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery, valued for its metabolic stability and its core presence in numerous approved therapeutic agents. nih.govnih.gov This heterocycle is a key component in drugs targeting a range of conditions, from cancer and inflammation to viral infections. nih.govnih.govglobalresearchonline.net The inclusion of a piperidine ring often serves to modulate physicochemical properties, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. researchgate.net

Research into analogs built upon this core structure has primarily focused on several key therapeutic areas. A significant body of work has explored their potential as kinase inhibitors, a critical class of drugs in oncology and immunology. nih.gov Furthermore, derivatives have been synthesized and evaluated for potent antiviral activity, particularly against the Hepatitis C virus (HCV), and for broad-spectrum antitumor effects. globalresearchonline.netresearchgate.net The chloro-substitution on the pyrazole ring is often crucial for enhancing biological activity. nih.gov The importance of this general scaffold is underscored by its use as a key intermediate in the synthesis of major pharmaceutical compounds, such as the use of 4-(4-iodo-1H-pyrazol-1-yl)piperidine in the production of the kinase inhibitor Crizotinib. researchgate.net

The academic findings are summarized in the table below, showcasing the variety of biological targets and activities associated with analogs of the core compound.

| Derivative Class | Biological Target/Activity | Key Findings | Citations |

| 1,5-Diaryl Pyrazoles | Antimicrobial Agents | Novel 1,5-diaryl pyrazoles have been synthesized and show notable antimicrobial activities. | wisdomlib.org |

| Pyrazole-based Kinase Inhibitors | p38 Kinase, other kinases | Urea derivatives of pyrazoles have been identified as potent inhibitors of p38 kinase, a target for inflammatory diseases. | nih.gov |

| Pyrazole-based HCV Inhibitors | Hepatitis C Virus (HCV) Replication | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were found to inhibit the replication of both HCV RNA strands. | globalresearchonline.netnih.govijnrd.org |

| Pyrazole Carboxamides | Measles Virus (MV) Inhibitors | Analogs such as 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide act as potent inhibitors against multiple genotypes of the measles virus. | globalresearchonline.net |

| Fused Pyrazole Heterocycles | Phosphodiesterase 10A (PDE10A) | Tricyclic pyrazoles, including pyrazolo[5,1-f] drugbank.commdpi.comnaphthyridine, have shown high affinity for the PDE10A enzyme, a target for neurological disorders. | nih.gov |

Identification of Unanswered Questions and Emerging Research Avenues

Despite the progress made, several unanswered questions and emerging research opportunities remain for the this compound scaffold and its analogs.

Key Unanswered Questions:

Target Selectivity: While many analogs show potent kinase inhibition, a persistent question is the degree of selectivity. Future work needs to focus on designing compounds with higher specificity for individual kinase isoforms or related protein families to minimize potential off-target effects.

Mechanisms of Resistance: For antiviral and anticancer applications, the potential for target organisms or cells to develop resistance to these compounds is a critical area that requires further investigation. Understanding these mechanisms is essential for designing next-generation inhibitors.

In Vivo Correlation: A significant portion of the reported research is based on in vitro assays. A key unanswered question is how well these in vitro activities translate to in vivo efficacy and what the comprehensive pharmacokinetic and pharmacodynamic profiles of leading compounds are.

Emerging Research Avenues:

Exploration of New Therapeutic Areas: The biological potential of pyrazole derivatives is vast, with demonstrated activities including neuroprotective, antidiabetic, and anti-inflammatory effects. globalresearchonline.netijnrd.org An emerging avenue is the systematic screening of this compound analog libraries against targets for neurodegenerative diseases, metabolic disorders, and rare inflammatory conditions.

Allosteric Modulation: Rather than focusing solely on active-site inhibition, a new research direction could involve designing analogs that act as allosteric modulators of enzymes. This can offer higher selectivity and a different pharmacological profile compared to traditional orthosteric inhibitors.

Targeting Protein-Protein Interactions (PPIs): The pyrazolylpiperidine scaffold could serve as a starting point for designing inhibitors of challenging targets like protein-protein interactions, which are implicated in numerous diseases but are notoriously difficult to modulate with small molecules.

Potential for New Methodological Developments and Interdisciplinary Research Approaches

Advancing the study of this compound and its analogs will benefit significantly from new methodological and interdisciplinary strategies.

New Methodological Developments:

Automated Synthesis and High-Throughput Screening: The use of automated library synthesis platforms can rapidly generate large, diverse arrays of pyrazolylpiperidine analogs. nih.gov Coupling these platforms with high-throughput screening allows for the accelerated discovery of new lead compounds and the efficient exploration of structure-activity relationships. nih.gov

Fused Heterocyclic Systems: Research into creating novel fused heterocyclic systems, where the pyrazolylpiperidine core is integrated into a larger, rigid tricyclic structure, could yield compounds with unique three-dimensional shapes and novel biological activities. researchgate.net

Interdisciplinary Research Approaches:

Computational and Cheminformatics Integration: A powerful interdisciplinary approach involves the tight integration of computational chemistry with synthetic efforts. In silico screening of virtual libraries can prioritize synthetic targets, while predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help design compounds with better drug-like characteristics from the outset. nih.gov

Chemical Biology Probes: Designing and synthesizing specific analogs to be used as chemical biology probes can be invaluable. These tools can help elucidate the mechanism of action, identify new biological targets through techniques like affinity chromatography, and validate target engagement within cellular systems.

Structural Biology Collaboration: A collaborative approach with structural biologists is crucial. Obtaining crystal structures of lead compounds bound to their target proteins provides invaluable insight into the specific molecular interactions driving binding and affinity, which can guide the rational design of more potent and selective analogs.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-chloro-1H-pyrazol-1-yl)piperidine?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions.

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions (e.g., using 4-chloropyrazole derivatives and piperidine precursors).

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Analogous methods are described for structurally related compounds, such as 1,5-diarylpyrazole-piperidine hybrids, which utilize Pd-catalyzed cross-coupling or Mannich reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths, dihedral angles, and intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole-piperidine conformation) .

- NMR spectroscopy : and NMR identify substituent positions and confirm regioselectivity. For example, the chloro group’s electronic effects alter chemical shifts in pyrazole protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize acidic/basic residues before disposal. Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How do intramolecular interactions influence the conformational stability of this compound derivatives?

- Methodological Answer : Conformational stability is governed by:

- Hydrogen bonding : Intramolecular C–H···N/F interactions (e.g., C17–H17B···N2 in analogous structures) create S(6) ring motifs, reducing torsional strain .

- Crystal packing : Intermolecular C–H···F/O bonds (e.g., C14–H14A···F1 interactions) form 2D sheets, stabilizing the lattice. Computational tools like Mercury or PLATON analyze packing motifs .

- Dihedral angles : Planar pyrazole rings (deviation <0.002 Å) tilt at 18–60° relative to piperidine/aryl groups, affecting bioavailability .

Q. What methodologies are employed to analyze the biological activity of this compound against microbial strains?

- Methodological Answer :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests using broth microdilution (CLSI guidelines) assess antibacterial/antifungal potency. For example, derivatives with 4-chloro/fluoro substituents show enhanced activity against Staphylococcus aureus .

- Mechanistic studies : Fluorescence-based assays (e.g., SYTOX Green uptake) evaluate membrane disruption. Molecular docking predicts binding to microbial enzymes (e.g., cytochrome P450) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use ADMET Predictor™ or Schrödinger’s QikProp to correlate descriptors (e.g., logP, polar surface area) with absorption/distribution. For piperidine derivatives, low logP (<3) predicts blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulations in Desmond or GROMACS assess binding stability to targets (e.g., kinase inhibitors). Trajectory analysis identifies key residue interactions (e.g., hydrophobic pockets in p38 MAP kinase) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Compare MIC values and structural features (e.g., halogen substitution patterns) across published datasets. For example, 4-chloro derivatives may outperform 4-fluoro analogs due to enhanced lipophilicity .

- Dose-response profiling : Generate EC50 curves to distinguish potency differences. Statistical tools (e.g., ANOVA) validate significance.

- Crystallographic alignment : Overlay crystal structures (e.g., using PyMOL) to identify steric clashes or electronic effects influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.